Opipramol-d4

sigma receptor pharmacology anxiolytic mechanism tricyclic antidepressant differentiation

Opipramol-d4 is the deuterated stable isotope-labeled (SIL) internal standard engineered for quantitative LC-MS/MS determination of opipramol in biological matrices. The +4 Da mass shift enables simultaneous quantification with the unlabeled analyte while correcting matrix effects, ion suppression, and injection variability—limitations that surrogate internal standards cannot adequately address. Validated methods achieve 98–99% recovery with LOD 0.05–0.18 ng·mL⁻¹, meeting EURACHEM guidelines. Preserves the parent compound's sigma receptor pharmacology (Ki = 50 ± 8 nM) for receptor occupancy and competition binding studies. Fully characterized reference standard compliant with FDA/EMA bioanalytical method validation guidelines, suitable for ANDA/DMF submissions and CYP2D6 metabolic stability investigations.

Molecular Formula C23H29N3O
Molecular Weight 367.5 g/mol
Cat. No. B1146734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOpipramol-d4
Synonyms4-[3-(5H-Dibenz[b,f]azepin-5-yl)propyl]-1-piperazineethanol-d4 Dihydrochloride;  N-[3-[4-(2-Hydroxyethyl)piperazino]propyl]iminostilbene-d4 Dihydrochloride; 
Molecular FormulaC23H29N3O
Molecular Weight367.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2/i18D2,19D2
InChIKeyYNZFUWZUGRBMHL-AUZVCRNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Opipramol-d4: A Deuterated Tricyclic Compound for Sigma Receptor Research and Quantitative Bioanalysis


Opipramol-d4 (CAS 1215716-70-3, molecular formula C₂₃H₂₅D₄N₃O) is the stable isotopically labeled deuterated analog of opipramol, an atypical tricyclic compound . The parent compound opipramol acts primarily as a sigma receptor agonist with potent interaction at sigma recognition sites (Ki = 50 ± 8 nM) and lacks the monoamine reuptake inhibition characteristic of classical tricyclic antidepressants [1]. The deuterium labeling in Opipramol-d4 involves substitution of four hydrogen atoms with deuterium, resulting in a nominal mass increase of 4 Da relative to the non-deuterated form .

Why Unlabeled Opipramol Cannot Substitute for Opipramol-d4 in Quantitative LC-MS/MS Workflows


Unlabeled opipramol cannot substitute for Opipramol-d4 in quantitative bioanalytical workflows because the latter is specifically engineered as a stable isotope-labeled (SIL) internal standard. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the deuterated analog co-elutes with the target analyte while being distinguishable by mass, enabling correction for matrix effects, ion suppression, and injection variability that unlabeled internal standards cannot adequately address [1]. Furthermore, while opipramol itself is metabolized primarily via CYP2D6 [2], the deuterium kinetic isotope effect (KIE) inherent to Opipramol-d4 may alter metabolic stability at sites of deuterium incorporation, rendering it unsuitable for direct in vivo pharmacodynamic studies without careful validation of deuterium placement effects [3].

Opipramol-d4: Product-Specific Quantitative Evidence for Procurement Decisions


Sigma Receptor Binding Affinity of Parent Compound vs. Classical Tricyclic Antidepressants

Opipramol potently interacts with sigma recognition sites with a Ki of 50 ± 8 nM, whereas structurally related classical tricyclic antidepressants such as imipramine and desipramine exhibit negligible affinity for sigma receptors and instead act primarily as monoamine reuptake inhibitors [1]. Opipramol shows minimal affinity for phencyclidine receptors (Ki > 30,000 nM), demonstrating receptor selectivity within the sigma ligand class [1]. Additionally, [³H]opipramol binds saturably to rat brain membranes with an apparent KD of 4 nM (Bmax = 3 pmol/mg protein), with binding differentiated into haloperidol-sensitive (Ki = 1 nM) and haloperidol-resistant (Ki = 350 nM) components [2].

sigma receptor pharmacology anxiolytic mechanism tricyclic antidepressant differentiation

Deuterium Kinetic Isotope Effect on CYP2D6-Mediated Metabolism

Opipramol undergoes extensive hepatic metabolism primarily via the CYP2D6 isoenzyme, with elimination half-life of 6–11 hours and plasma protein binding of approximately 91% [1]. In CYP2D6 poor metabolizers, maximum plasma concentration can reach up to 2.5 times higher than in normal metabolizers [2]. Deuterium substitution at metabolically labile positions can introduce a kinetic isotope effect (KIE) that alters metabolic clearance rates. Studies on CYP2D6-catalyzed dehydrogenation using deuterated analogs have demonstrated intramolecular isotope effects ranging from 1.13 to 1.15, and precision deuteration has been shown to reduce mechanism-based inhibition of CYP2D6 without altering intrinsic pharmacology [3]. While Opipramol-d4 lacks published head-to-head PK comparison data against unlabeled opipramol, the established deuterium KIE on CYP2D6 substrates provides a class-level mechanistic rationale for investigating altered metabolic stability with this deuterated analog [3].

pharmacokinetic modification CYP2D6 metabolism deuterium isotope effect

Analytical Method Validation: Opipramol-d4 as Superior SIL Internal Standard

In quantitative LC-MS/MS analysis of antidepressants in human blood, opipramol was successfully included in a validated multi-analyte panel with method recovery of 98% at 1 ng·mL⁻¹ and 99% at higher concentrations, with LOD values ranging from 0.05–0.18 ng·mL⁻¹ and LOQ values ranging from 0.16–0.60 ng·mL⁻¹ [1]. Stable isotope-labeled (SIL) internal standards such as Opipramol-d4 are recognized as the most appropriate internal standards for LC-MS/MS bioanalysis, providing superior correction for matrix effects, ion suppression, and extraction variability compared to structural analogs [2]. The 4 Da mass difference between Opipramol-d4 and unlabeled opipramol ensures baseline chromatographic co-elution with full mass spectrometric resolution, enabling accurate quantification without interference [2]. While non-deuterated structural analogs may be used as internal standards, they lack the identical physicochemical behavior and extraction recovery that deuterated SIL standards provide, leading to potential quantification bias [2].

LC-MS/MS quantification stable isotope-labeled internal standard bioanalytical method validation

Pharmacodynamic Differentiation: Sigma Agonism vs. Monoamine Reuptake Inhibition in Anxiolytic vs. Antidepressant Efficacy

Although structurally related to imipramine, opipramol does not inhibit neuronal uptake of norepinephrine or serotonin, distinguishing it from classical tricyclic antidepressants [1]. In behavioral paradigms, opipramol produces anxiolytic effects at doses of 1–10 mg/kg, whereas higher doses of 10–20 mg/kg are required for antidepressant-like effects, indicating a dose-dependent pharmacological separation [1]. This contrasts with imipramine, which produces antidepressant effects via monoamine reuptake inhibition without sigma receptor-mediated anxiolysis [2]. Opipramol acts as a sigma receptor agonist with modest subtype selectivity (sigma-1 and sigma-2), a profile maintained both in vitro and ex vivo [1].

anxiolytic pharmacology sigma receptor agonism behavioral pharmacology

Deuterated Drug Class Advantages: Validated Improvements in PK Profile Without Pharmacodynamic Alteration

Precision deuteration has been validated across multiple drug classes to improve metabolic stability without altering intrinsic pharmacodynamics. For example, deuterated dextromethorphan maintained identical in vitro activity as non-deuterated dextromethorphan while exhibiting twice the metabolic stability both in vitro and in vivo [1]. The deuterium kinetic isotope effect (DKIE) endows deuterated drugs with unique advantages in pharmacokinetics, toxic metabolite regulation, and drug-drug interaction mitigation [2]. The deutetrabenazine case (first FDA-approved deuterated drug) established the regulatory precedent that deuterium substitution at metabolically labile sites can extend half-life and reduce dosing frequency while preserving target engagement [2]. Opipramol-d4, bearing deuterium substitution on the tricyclic scaffold, is positioned to exhibit analogous class-level PK advantages relative to unlabeled opipramol in CYP2D6-mediated metabolic pathways [3].

deuterated drug development pharmacokinetic enhancement kinetic isotope effect

Opipramol-d4: Validated Research and Industrial Application Scenarios


Quantitative LC-MS/MS Bioanalysis of Opipramol in Plasma for Pharmacokinetic Studies

Opipramol-d4 serves as the optimal stable isotope-labeled internal standard for quantitative LC-MS/MS determination of opipramol in human plasma. The validated multi-analyte method achieved 98–99% recovery with LOD of 0.05–0.18 ng·mL⁻¹ and LOQ of 0.16–0.60 ng·mL⁻¹, meeting EURACHEM validation guidelines [1]. The 4 Da mass shift enables simultaneous quantification with the unlabeled analyte while correcting for matrix effects and ion suppression, which is essential for accurate PK parameter estimation in clinical and preclinical studies [2].

Investigation of CYP2D6-Mediated Metabolism and Deuterium Isotope Effects

Given that opipramol is metabolized primarily via CYP2D6 with 2.5-fold exposure variability between normal and poor metabolizers [1], Opipramol-d4 is suitable for comparative metabolic stability studies investigating the kinetic isotope effect of deuterium substitution on CYP2D6-catalyzed reactions. Researchers can evaluate whether deuteration at specific positions reduces metabolic clearance, following the established precedent that CYP2D6 substrates exhibit intramolecular KIEs of 1.13–1.15 for dehydrogenation reactions [2].

Sigma Receptor Pharmacology Studies Requiring Unambiguous Analytic Identification

For studies examining sigma-1 and sigma-2 receptor binding, functional agonism, or downstream dopaminergic effects, Opipramol-d4 provides a mass-distinguishable analog that preserves the parent compound's sigma receptor pharmacology (Ki = 50 ± 8 nM) [1]. This enables simultaneous tracking of opipramol and its deuterated form in complex biological systems, facilitating receptor occupancy studies, competition binding assays, and mechanistic investigations of sigma receptor-mediated anxiolysis without confounding monoaminergic effects [2].

Method Development and Validation for Regulatory-Compliant Bioequivalence Studies

Opipramol-d4 is a fully characterized reference standard compliant with regulatory guidelines for analytical method development, ANDA and DMF submissions, and quality control applications [1]. The deuterated standard is essential for establishing traceability in bioanalytical methods used in regulatory submissions, providing the required specificity and accuracy for opipramol quantification in biological matrices as mandated by FDA and EMA bioanalytical method validation guidelines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Opipramol-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.